Molecular Conformation Planarity: 2,4'-Bipyridine Backbone vs. Symmetrical Bipyridine Isomers
Ab initio geometry optimizations at the 3-21G level reveal that 2,4'-bipyridine adopts a near-planar conformation preferentially, attributable to the presence of at least one ortho-nitrogen atom. In contrast, 4,4'-bipyridine—lacking ortho-nitrogen atoms—assumes a nonplanar most stable form [1]. This conformational divergence is quantitatively reflected in standard molar enthalpies of formation: 2,4'-bipyridine (284.2 ± 2.7 kJ·mol⁻¹), 2,2'-bipyridine (267.9 ± 3.0 kJ·mol⁻¹), and 4,4'-bipyridine (293.1 ± 3.6 kJ·mol⁻¹) [2]. For the 2',6'-dicarboxylic acid derivative, the near-planar backbone facilitates optimal alignment of both carboxylate groups for simultaneous metal coordination—a geometry unattainable with nonplanar 4,4'-bipyridine-derived dicarboxylates.
| Evidence Dimension | Standard molar enthalpy of formation |
|---|---|
| Target Compound Data | 284.2 ± 2.7 kJ·mol⁻¹ (2,4'-bipyridine backbone) |
| Comparator Or Baseline | 2,2'-bipyridine: 267.9 ± 3.0 kJ·mol⁻¹; 4,4'-bipyridine: 293.1 ± 3.6 kJ·mol⁻¹ |
| Quantified Difference | ΔΔH°f = +16.3 kJ·mol⁻¹ vs. 2,2'-bipyridine; ΔΔH°f = -8.9 kJ·mol⁻¹ vs. 4,4'-bipyridine |
| Conditions | Calorimetric determination; ab initio geometry optimization at 3-21G level |
Why This Matters
The near-planar conformation enables predictable, reproducible coordination geometries in MOF synthesis—a critical selection criterion when symmetrical dicarboxylates yield distorted or unpredictable framework topologies.
- [1] da Silva, M.A.V.R., et al. (1997). Thermochemical and theoretical studies of some bipyridines. Journal of Chemical Thermodynamics, 29(8), 895-905. ICBAS Repository. View Source
- [2] ICBAS Repository. Thermochemical and theoretical studies of some bipyridines. Data compilation. View Source
